tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695769
InChI: InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC13695769

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate -

Specification

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
IUPAC Name tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
Standard InChI Key UOOPTEWQLLZXMX-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s IUPAC name, tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate, reflects its stereochemical configuration. The morpholine ring adopts a chair conformation, with the (4-nitrophenyl) group occupying an equatorial position at the C2 position, while the tert-butyl carboxylate moiety is attached to the N4 atom . The (R)-configuration at C2 ensures chirality, a property critical for its role in asymmetric catalysis.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₅
Molecular Weight308.33 g/mol
IUPAC Nametert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate
SMILESCC(C)(C)OC(=O)N1CCOC@@HC2=CC=C(C=C2)N+[O-]
InChIKeyUOOPTEWQLLZXMX-ZDUSSCGKSA-N

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is typically synthesized via a multi-step sequence involving:

  • Morpholine Ring Formation: Cyclization of ethanolamine derivatives with epichlorohydrin.

  • Nitrophenyl Introduction: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the 4-nitrophenyl group.

  • Carboxylation: Esterification with tert-butyl chloroformate under basic conditions .

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography on chiral stationary phases, ensure enantiomeric purity.

Industrial-Scale Production

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Density1.224 ± 0.06 g/cm³
Boiling Point441.3 ± 45.0 °C
pKa-2.45 ± 0.40
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
Storage ConditionsRoom temperature, inert atmosphere

The low pKa (-2.45) indicates strong electron-withdrawing effects from the nitro group, enhancing electrophilicity at the aromatic ring . The tert-butyl group confers steric bulk, influencing solubility and crystallization behavior .

Applications in Pharmaceutical Chemistry

Chiral Intermediate in Drug Synthesis

The compound’s primary application lies in synthesizing enantiopure amines and alcohols. For example:

  • Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral replication.

  • Antidepressants: Enables asymmetric synthesis of SSRIs (e.g., escitalopram) by providing a chiral scaffold .

Table 3: Comparative Analysis with Analogues

CompoundMolecular WeightChiralityApplication
4-tert-Butyl-2-(4-nitrophenyl)morpholine264.32 g/molRacemicLess bioactive
tert-Butyl (R)-isomer308.33 g/mol(R)High enantioselectivity

The (R)-enantiomer’s superiority in asymmetric reactions is attributed to its optimal spatial arrangement, reducing off-target interactions in biological systems.

Research Advancements

Catalytic Asymmetric Synthesis

Recent studies highlight its use in organocatalytic cycles. For instance, the nitro group facilitates Henry reactions with aldehydes, yielding β-nitroalcohols with >90% enantiomeric excess (ee) .

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict transition states where the morpholine ring’s conformation stabilizes intermediates, corroborating experimental ee values .

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